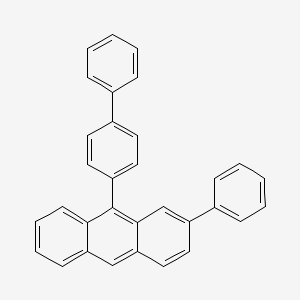
9-(1,1'-Biphenyl)-4-yl-2-phenyl-anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene and its derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound’s structure consists of an anthracene core substituted with biphenyl and phenyl groups, which can significantly influence its chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds . The general reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Ligand: Phosphine ligands such as triphenylphosphine (PPh3)
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and reproducibility of the synthesis process .
化学反应分析
Types of Reactions
9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Br2 in chloroform, HNO3 in sulfuric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学研究应用
9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed as a fluorescent probe for studying biological processes and interactions.
Medicine: Investigated for potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of OLEDs, organic photovoltaics, and other electronic devices
作用机制
The mechanism of action of 9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene is primarily related to its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to fluorescence or phosphorescence. These properties make it useful in applications such as OLEDs and fluorescent probes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs and photon upconversion systems.
9,10-Dimethylanthracene: Another anthracene derivative with altered photophysical properties due to methyl substitution.
Uniqueness
9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. The presence of both biphenyl and phenyl groups can enhance its stability and fluorescence efficiency compared to other anthracene derivatives .
属性
分子式 |
C32H22 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
2-phenyl-9-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C32H22/c1-3-9-23(10-4-1)25-15-17-26(18-16-25)32-30-14-8-7-13-28(30)21-29-20-19-27(22-31(29)32)24-11-5-2-6-12-24/h1-22H |
InChI 键 |
GWGPRSNTMPRTRI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C(C=CC4=CC5=CC=CC=C53)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















